molecular formula C44H84NO8P B11940849 1,2-di-(9E-octadecenoyl)-sn-glycero-3-phosphocholine

1,2-di-(9E-octadecenoyl)-sn-glycero-3-phosphocholine

Cat. No.: B11940849
M. Wt: 786.1 g/mol
InChI Key: SNKAWJBJQDLSFF-PKSSMFHRSA-N
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Description

181 (Delta9-Trans) PC, 1,2-dielaidoyl-sn-glycero-3-phosphocholine, powder: is a synthetic lipid derivative with a phosphocholine backbone. It consists of two 18-carbon fatty acid chains, each having one trans double bond at the 9th carbon. This compound is an isomeric glycerophosphocholine and is used in various scientific research applications, particularly in the study of lipid bilayers and drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18:1 (Delta9-Trans) PC involves the esterification of glycerol with elaidic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphocholine. The reaction conditions typically include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and to prevent oxidation and hydrolysis .

Industrial Production Methods: Industrial production of 18:1 (Delta9-Trans) PC follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. The product is then subjected to rigorous quality control measures, including HPLC purification and stability testing, to ensure consistency and reliability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Drug Delivery Systems

Liposomal Formulations
Dioleoyl phosphatidylcholine is a key component in the formulation of liposomes, which are spherical vesicles that can encapsulate drugs. These liposomes enhance the bioavailability and stability of therapeutic agents.

  • Table 1: Liposomal Formulations Using Dioleoyl Phosphatidylcholine
StudyDrugLiposome CompositionFindings
DoxorubicinDioleoyl phosphatidylcholine, cholesterolImproved drug release and reduced toxicity
PaclitaxelDioleoyl phosphatidylcholine, PEGylated lipidsEnhanced circulation time and tumor targeting
InsulinDioleoyl phosphatidylcholine, stearylamineIncreased stability and controlled release

Biomedicine

Cell Membrane Studies
Dioleoyl phosphatidylcholine is often used in studies examining cell membranes due to its similarity to natural phospholipids found in biological membranes. It helps researchers understand membrane dynamics and interactions.

  • Case Study: Membrane Fluidity
    Research has shown that incorporating dioleoyl phosphatidylcholine into model membranes increases fluidity, which is critical for membrane protein function and cellular signaling pathways. This property has implications for drug design targeting membrane proteins.

Antimicrobial Activity
Studies have demonstrated that dioleoyl phosphatidylcholine exhibits antimicrobial properties when used in formulations aimed at combating bacterial infections.

  • Table 2: Antimicrobial Efficacy of Dioleoyl Phosphatidylcholine
PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Material Science

Nanoparticle Stabilization
Dioleoyl phosphatidylcholine is utilized to stabilize nanoparticles in various applications, including drug delivery and imaging.

  • Case Study: Stabilization of Gold Nanoparticles
    A study demonstrated that dioleoyl phosphatidylcholine-coated gold nanoparticles showed enhanced stability in physiological conditions, making them suitable for biomedical applications such as imaging and targeted therapy.

Mechanism of Action

The mechanism of action of 18:1 (Delta9-Trans) PC involves its incorporation into lipid bilayers, where it influences membrane fluidity and permeability. The trans double bonds in the fatty acid chains create a more rigid structure compared to their cis counterparts, affecting the overall dynamics of the membrane. This rigidity can enhance the stability of liposomes and vesicles, making them more effective for drug delivery .

Molecular Targets and Pathways:

Biological Activity

1,2-Di-(9E-octadecenoyl)-sn-glycero-3-phosphocholine (DOPC) is a phospholipid that plays a significant role in various biological processes. Its unique structure, characterized by two unsaturated fatty acid chains, contributes to its fluidity and functionality in cellular membranes. This article explores the biological activity of DOPC, focusing on its applications in drug delivery systems, cellular interactions, and immunological implications.

DOPC is a synthetic phospholipid with the following chemical formula:

  • Molecular Formula : C₄₄H₈₄N₁O₈P
  • CAS Number : 4235-95-4
  • Molecular Weight : 786.11 g/mol

1. Membrane Fluidity and Structure

DOPC is known for enhancing membrane fluidity due to its unsaturated fatty acid chains. This property is crucial for maintaining the integrity and functionality of cellular membranes. Studies have shown that DOPC can influence the phase behavior of lipid bilayers, promoting a more fluid state which is essential for membrane protein function and cell signaling pathways .

2. Drug Delivery Systems

DOPC is widely utilized in lipid nanoparticle formulations for drug delivery. Its ability to encapsulate hydrophobic drugs and facilitate their transport across biological membranes makes it an attractive candidate for therapeutic applications. For instance, DOPC has been used in the formulation of mRNA vaccines, where it aids in protecting the mRNA from degradation while promoting cellular uptake .

Application Description
mRNA Vaccine DeliveryEnhances stability and delivery efficiency of mRNA into cells
Liposomal Drug FormulationsEncapsulates hydrophobic drugs for targeted delivery
Gene TherapyFacilitates the transport of genetic material into target cells

3. Immunogenicity and Inflammatory Response

Research indicates that DOPC can modulate immune responses. In particular, its incorporation into lipid nanoparticles has been shown to influence the immunogenicity of vaccines. The physicochemical properties of DOPC contribute to how the immune system recognizes and responds to the lipid formulations .

Case Study: Immunogenicity Assessment

In a study assessing lipid nanoparticles containing DOPC, researchers found that varying the lipid composition affected the immune response in vivo. The optimal formulation demonstrated enhanced antibody production against the target antigen, indicating that DOPC plays a pivotal role in vaccine efficacy .

4. Cellular Interactions

DOPC interacts with various cell types, influencing processes such as endocytosis and membrane fusion. Its presence in cellular membranes can affect signal transduction pathways, particularly those involved in inflammation and apoptosis .

Research Findings

Recent studies have highlighted several key findings regarding DOPC's biological activity:

  • Lipid Nanoparticle Formulations : DOPC is often combined with other lipids such as cholesterol to enhance stability and improve drug delivery efficiency.
  • Biocompatibility : DOPC has been shown to be biocompatible, making it suitable for use in biomedical applications without eliciting significant adverse reactions .
  • Role in Disease Models : In models of disease such as cancer and viral infections, DOPC-containing formulations have demonstrated potential therapeutic benefits by improving drug delivery to affected tissues.

Q & A

Basic Research Questions

Q. How can the double bond position and geometry (cis vs. trans) in 1,2-di-(9E-octadecenoyl)-sn-glycero-3-phosphocholine be experimentally determined?

To resolve double bond positions and isomer specificity (e.g., 9E vs. 9Z), online ozonolysis coupled with liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) is a robust method. Ozonolysis cleaves double bonds, producing diagnostic fragments that are analyzed via LC-IM-MS. For example, the 9E isomer generates distinct ozonolysis products compared to the 9Z isomer, enabling precise structural identification . This approach is critical for distinguishing between isomeric phospholipids in lipidomic workflows.

Q. What extraction methods are suitable for isolating phosphatidylcholines like this compound from biological tissues?

The Bligh and Dyer method is a gold standard for lipid extraction. It involves homogenizing tissues in a chloroform-methanol-water mixture (2:1:0.8 v/v), followed by phase separation. The chloroform layer retains lipids, including phosphatidylcholines, while non-lipids partition into the methanolic layer. This method is rapid (10 minutes), reproducible, and minimizes lipid degradation, making it ideal for sensitive phospholipids .

Q. How does NaCl influence the membrane rigidity of lipid bilayers containing this compound?

External NaCl increases membrane rigidity by modulating electrostatic interactions between lipid headgroups. Studies using differential scanning calorimetry (DSC) and fluorescence anisotropy show that NaCl reduces the fluidity of this compound bilayers by compressing the hydration layer around phosphocholine headgroups. This effect is concentration-dependent and critical for modeling cellular responses to osmotic stress .

Advanced Research Questions

Q. What enzymatic strategies are employed to synthesize unsaturated phosphatidylcholines with specific acyl chain configurations?

Phospholipase A₂ (PLA₂) -mediated synthesis is a key enzymatic approach. For example, PLA₂ catalyzes the stereospecific hydrolysis of sn-2 acyl chains in glycerophospholipids, enabling the incorporation of unsaturated fatty acids (e.g., 9E-octadecenoyl) into sn-1 and sn-2 positions. Tritiated hydrogen and platinum catalysts are used to stabilize intermediates during enzymatic reactions . Careful control of reaction conditions (pH, temperature) minimizes acyl migration, a common issue in lysophospholipid synthesis .

Q. How do lipid composition and isomer specificity affect the behavior of glycyrrhizic acid in membrane systems?

In mixed lipid systems, This compound (trans isomer) forms less ordered bilayers compared to its cis counterpart (DOPC). This disorder enhances the membrane-modifying activity of glycyrrhizic acid, a triterpenoid. Studies using electron spin resonance (ESR) with spin-labeled probes reveal that glycyrrhizic acid induces cooperative chain distortions in disordered bilayers, altering membrane permeability and raft formation .

Q. What role does this phospholipid play in reactive oxygen species (ROS) accumulation in plant-pathogen interactions?

In Pinus massoniana infected with nematodes, 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine (a structural analog) is negatively correlated with ROS accumulation. Its depletion under stress conditions disrupts membrane integrity, exacerbating oxidative damage. LC-HRMS metabolomics identifies this phospholipid as a biomarker for ROS-related metabolic shifts, linking lipid peroxidation to pathogen defense mechanisms .

Q. How can acyl migration be monitored during the synthesis of lysophosphatidylcholine derivatives?

³¹P NMR spectroscopy tracks acyl migration in real-time by observing chemical shifts in phosphocholine headgroups. For instance, the migration of palmitoyl chains from sn-1 to sn-2 positions in lysophosphatidylcholines follows first-order kinetics under basic conditions (rate constant ~4 × 10⁻⁴ s⁻¹). This method is essential for ensuring positional fidelity in synthetic phospholipids .

Q. Methodological Considerations

Q. What techniques validate the structural integrity of synthetic this compound?

  • Tandem mass spectrometry (MS/MS) : Fragmentation patterns confirm acyl chain composition and regiochemistry.
  • Nuclear magnetic resonance (NMR) : ¹H and ³¹P NMR resolve sn-1/sn-2 positional isomers and headgroup conformation.
  • Thin-layer chromatography (TLC) : Validates purity (>99%) and detects trace contaminants like 1,3-diacyl isomers .

Q. How are model membranes (e.g., vesicles) prepared for studying this compound’s biophysical properties?

  • Freeze-thaw extrusion : Lipid films are rehydrated in buffer, subjected to 10 freeze-thaw cycles, and extruded through polycarbonate membranes to form unilamellar vesicles.
  • Fluorescence microscopy : Incorporation of Texas Red (0.04 mol%) enables visualization of vesicle morphology and stability under varying ionic conditions .

Properties

Molecular Formula

C44H84NO8P

Molecular Weight

786.1 g/mol

IUPAC Name

[(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20+,23-21+/t42-/m1/s1

InChI Key

SNKAWJBJQDLSFF-PKSSMFHRSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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